Dehydrololiolide, (R)-

Beschreibung

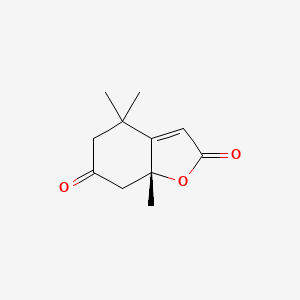

Dehydrololiolide (C₁₁H₁₆O₃) is a monoterpenoid lactone first isolated from Nicotiana tabacum . Structurally, it features a γ-lactone core with an α,β-unsaturated carbonyl group and three methyl substituents (Figure 4) . Its stereochemistry, confirmed by optical rotation ([α]D²⁴ = +136.3 in CH₂Cl₂), distinguishes it from enantiomeric forms .

Dehydrololiolide has been identified in plants such as Nephrolepis exaltata, Elaeocarpus floribundus, and Fissistigma retusum . It exhibits diverse bioactivities, including anti-neuroinflammatory , antioxidant, anti-inflammatory , and anticholinesterase effects . Recently, its allelopathic activity against wetland plants (Oryza sativa and Echinochloa crus-galli) was reported for the first time, highlighting its role in the invasive success of Ludwigia decurrens .

Eigenschaften

CAS-Nummer |

1133-04-6 |

|---|---|

Molekularformel |

C11H14O3 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

(7aR)-4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione |

InChI |

InChI=1S/C11H14O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4H,5-6H2,1-3H3/t11-/m1/s1 |

InChI-Schlüssel |

DJSMGUVSIWKZJW-LLVKDONJSA-N |

Isomerische SMILES |

C[C@@]12CC(=O)CC(C1=CC(=O)O2)(C)C |

Kanonische SMILES |

CC1(CC(=O)CC2(C1=CC(=O)O2)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Dehydrololiolid, ®- unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Modifizierung der Struktur und Eigenschaften der Verbindung für spezifische Anwendungen unerlässlich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Ozon und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Dehydrololiolid, ®- zur Bildung von Actinidiolid führen.

Wissenschaftliche Forschungsanwendungen

Dehydrololiolid, ®- hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Vorläufer für die Synthese anderer komplexer Moleküle verwendet.

Biologie: Wird auf seine Rolle im Pflanzenstoffwechsel und in Abwehrmechanismen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antioxidative Wirkungen.

Industrie: Wird bei der Herstellung von Duftstoffen und Aromastoffen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Dehydrololiolid, ®- beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es oxidativen Stress und Entzündungen durch Interaktion mit spezifischen Enzymen und Rezeptoren moduliert. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber seine Auswirkungen auf die zelluläre Signaltransduktion und Genexpression sind von besonderem Interesse.

Analyse Chemischer Reaktionen

Types of Reactions

Dehydrololiolide, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dehydrololiolide, ®- can lead to the formation of actinidiolide .

Wissenschaftliche Forschungsanwendungen

Dehydrololiolide, ®- has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of Dehydrololiolide, ®- involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation by interacting with specific enzymes and receptors. The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and gene expression are of particular interest .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Loliolide

Structural Differences : Loliolide (C₁₁H₁₈O₃) shares a γ-lactone core with dehydrololiolide but possesses a hydroxyl group at the C-3 position (Figure 4) .

Bioactivity Comparison :

- Allelopathic Potency : Loliolide demonstrates 3.2–3.9-fold greater inhibitory activity than dehydrololiolide against O. sativa and E. crus-galli (Table 1) .

- Mechanistic Insight : The C-3 hydroxy group in loliolide enhances hydrogen bonding with target receptors, increasing its phytotoxic efficacy .

Isololiolide

Structural Differences : Isololiolide is a stereoisomer of loliolide, differing in the configuration of the hydroxyl group .

Bioactivity : While isololiolide’s allelopathic effects remain unquantified in the provided evidence, its structural similarity suggests comparable mechanisms. It has been isolated from Portulaca oleracea, alongside dehydrololiolide and loliolide .

Hydroxydihydrobovolide

Structural Differences : This compound features a saturated lactone ring with additional hydroxylation, reducing its electrophilicity compared to dehydrololiolide .

Bioactivity : Reported in Portulaca oleracea, its role in allelopathy is underexplored but may involve modulation of oxidative stress pathways .

Comparison with Functionally Similar Compounds

Letrozole

Functional Similarity : Letrozole, a pharmaceutical aromatase inhibitor, shares functional equivalence with (-)-dehydrololiolide in suppressing estrogen synthesis .

Bioactivity Comparison :

- (-)-Dehydrololiolide exhibits aromatase inhibition (AI) potency comparable to letrozole in vitro, though its specificity and pharmacokinetics remain less characterized .

Data Tables

Table 1. IC₅₀ Values of Dehydrololiolide and Loliolide Against Wetland Plants

| Compound | Target Organism | IC₅₀ (Coleoptile, mM) | IC₅₀ (Root, mM) |

|---|---|---|---|

| Dehydrololiolide | Oryza sativa | 0.097 | 0.083 |

| Dehydrololiolide | Echinochloa crus-galli | 0.297 | 0.255 |

| Loliolide | Oryza sativa | 0.025 | 0.029 |

| Loliolide | Echinochloa crus-galli | 0.079 | 0.091 |

Data sourced from bioassays using 0.03–1.0 mM concentrations .

Table 2. Structural and Functional Comparison of Dehydrololiolide with Analogues

Research Findings and Implications

- Allelopathic Superiority of Loliolide : The C-3 hydroxyl group in loliolide is critical for its 3–4-fold greater phytotoxicity compared to dehydrololiolide, as demonstrated in L. decurrens invasion studies .

- Ecological Impact : Dehydrololiolide’s suppression of wetland species (IC₅₀ = 0.083–0.297 mM) underscores its role in disrupting native ecosystems .

- Therapeutic Potential: Dehydrololiolide’s AI activity positions it as a natural alternative to synthetic inhibitors like letrozole, though further toxicological studies are needed .

Q & A

Q. How should researchers statistically analyze dose-response data for dehydrololiolide’s growth inhibition?

Q. What visualization tools best communicate dehydrololiolide’s bioactivity in manuscripts?

- Methodological Answer : Use bar graphs with error bars for IC50 comparisons (e.g., loliolide vs. dehydrololiolide) and heatmaps for multi-species inhibition profiles. Include structural diagrams with stereochemistry and key NMR peaks in figures .

Literature and Citation Practices

Q. How to conduct a systematic literature review on dehydrololiolide’s biological roles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.